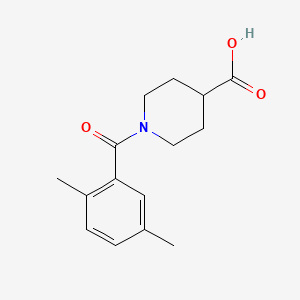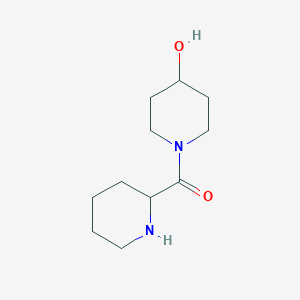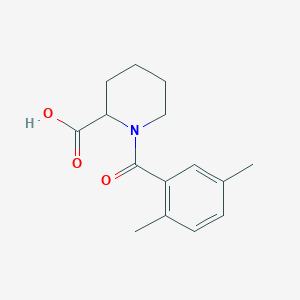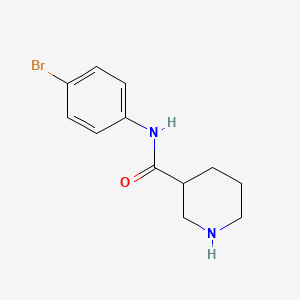![molecular formula C14H18F3NO5S B1369901 [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B1369901.png)
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester is a complex organic compound that features a trifluoromethanesulfonic acid group and a tert-butoxycarbonylamino-ethyl-phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate typically involves multiple steps:
Formation of the tert-butoxycarbonylamino-ethyl-phenyl group: This can be achieved through the reaction of an appropriate phenyl compound with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the trifluoromethanesulfonic acid group: This step involves the reaction of the intermediate product with trifluoromethanesulfonic anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding acid and alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate may be used in the development of pharmaceuticals. Its structural features could be exploited to design molecules with specific biological activities.
Industry
In industry, this compound could be used in the production of specialty chemicals and materials. Its unique properties may be beneficial in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate would depend on its specific application. Generally, the trifluoromethanesulfonic acid group can act as a strong acid, facilitating various chemical reactions. The tert-butoxycarbonylamino-ethyl-phenyl group can interact with biological targets, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic Acid Esters: These compounds share the trifluoromethanesulfonic acid group but differ in the ester moiety.
tert-Butoxycarbonylamino-ethyl-phenyl Esters: These compounds share the tert-butoxycarbonylamino-ethyl-phenyl group but differ in the acid moiety.
Uniqueness
Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester is unique due to the combination of its functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18F3NO5S |
|---|---|
Poids moléculaire |
369.36 g/mol |
Nom IUPAC |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18F3NO5S/c1-13(2,3)22-12(19)18-9-8-10-4-6-11(7-5-10)23-24(20,21)14(15,16)17/h4-7H,8-9H2,1-3H3,(H,18,19) |
Clé InChI |
QQRSFTFFNIRYNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)





![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)

